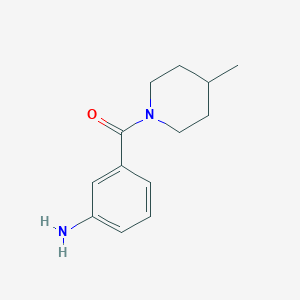

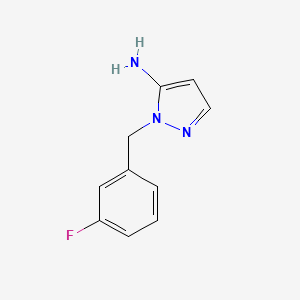

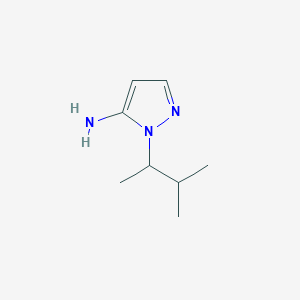

![molecular formula C10H14N4O B1284737 4-[3-(氨甲基)吡啶-2-基]哌嗪-2-酮 CAS No. 953894-31-0](/img/structure/B1284737.png)

4-[3-(氨甲基)吡啶-2-基]哌嗪-2-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "4-[3-(Aminomethyl)pyridin-2-yl]piperazin-2-one" is a derivative of piperazine, which is a heterocyclic amine consisting of a six-membered ring containing two nitrogen atoms at opposite positions in the ring. Piperazine derivatives are known for their diverse pharmacological activities and are often used in the synthesis of pharmaceutical compounds .

Synthesis Analysis

The synthesis of piperazine derivatives can be achieved through various methods. For instance, the polymer-assisted solution-phase (PASP) parallel library synthesis has been utilized to discover piperazinyl glutamate pyridines with potent biological activity . Additionally, piperazine itself has been used as a low-cost and environmentally benign catalyst for the one-pot synthesis of functionalized 2-amino-3-cyano-4H-pyrans derivatives in aqueous media, highlighting its versatility in synthetic chemistry . The three-component synthesis approach is another method that has been employed to create novel piperazine-containing pyridines, as demonstrated in the synthesis of 2-amino-4-(4-methoxyphenyl)-6-(piperidin-1-yl)pyridine-3,5-dicarbonitrile .

Molecular Structure Analysis

The molecular structure of piperazine derivatives can be elucidated using various spectroscopic techniques. For example, the structure of newly synthesized piperazine compounds has been confirmed by IR, ^1H NMR, ^13C NMR, and Mass spectral analysis . X-ray single crystal diffraction has also been used to determine the structure of novel piperazine-containing compounds .

Chemical Reactions Analysis

Piperazine derivatives can participate in a variety of chemical reactions. They have been used as intermediates in the synthesis of antimicrobial agents, such as the series of 4-(4-(arylamino)-6-(piperidin-1-yl)-1,3,5-triazine-2-ylamino)-N-(pyrimidin-2-yl)benzenesulfonamides, which exhibited significant antimicrobial activity . Furthermore, piperazine-linked bis(pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidines) have been synthesized using microwave-assisted reactions, showcasing the reactivity of piperazine derivatives under different conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives can be optimized for desired pharmacokinetic and physiochemical profiles. For instance, modifications at the 4-position of the pyridine ring and the terminal nitrogen of the piperazine ring have led to compounds with good potency, selectivity, in vivo efficacy, and oral bioavailability . The acid-base properties of piperazine derivatives have also been studied, with reports on their vibrational spectral analysis using FT-IR and FT-Raman spectroscopy, as well as computational studies to assess their reactivity .

科学研究应用

抗菌活性

通过与哌嗪衍生物进行氨甲基化反应制备的4-苯基-1,2,4-三唑啉-5-硫酮及其衍生物表现出显著的抗菌活性。这包括与4-[3-(氨甲基)吡啶-2-基]哌嗪-2-酮反应合成的化合物,突显了其在开发新的抗菌剂中的潜力 (Pitucha et al., 2005)。

小鼠记忆增强

该化合物对小鼠的记忆增强效果令人期待。一项涉及合成4-取代哌嗪-1-基 2-[1-(吡啶-2-基)乙氧基]乙酰胺的研究,这是4-[3-(氨甲基)吡啶-2-基]哌嗪-2-酮的衍生物,显示出对小鼠记忆能力的显著影响,通过游泳迷宫测试进行测量 (Li Ming-zhu, 2008)。

抗癌活性

该化合物已被用于合成哌嗪-2,6-二酮衍生物,对多种癌细胞系表现出良好的抗癌活性。这表明其在开发新的抗癌药物前体中的潜力 (Kumar et al., 2013)。

抗微生物药剂

含有4-[3-(氨甲基)吡啶-2-基]哌嗪-2-酮的新合成噻唑烷酮衍生物表现出抗微生物活性,对多种细菌和真菌具有活性,表明其在抗微生物药物开发中的实用性 (Patel et al., 2012)。

金属离子的化学传感

该化合物的结构,特别是其哌嗪基团,使其适用于金属离子的识别和化学传感。这种应用在环境监测和分析化学中具有重要意义 (Kim et al., 2008)。

新型杀虫剂的设计

该化合物已被用作设计新型杀虫剂的支架。其结构已被修改以创建表现出对某些害虫具有幼虫毒性和生长抑制活性的衍生物 (Cai et al., 2010)。

对癌细胞系的抗增殖活性

4-[3-(氨甲基)吡啶-2-基]哌嗪-2-酮的衍生物对多种人类癌细胞系表现出显著的抗增殖活性,表明其在癌症治疗中的潜力 (Mallesha et al., 2012)。

罗激酶抑制剂的制备

该化合物在罗激酶抑制剂的制备中很有用,这些抑制剂正在研究用于治疗中枢神经系统疾病 (Wei et al., 2016)。

抗微生物研究

该化合物的吡啶衍生物已被合成,并发现具有相当的抗菌活性,进一步强化了其在开发抗微生物药剂中的应用 (Patel & Agravat, 2009)。

属性

IUPAC Name |

4-[3-(aminomethyl)pyridin-2-yl]piperazin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N4O/c11-6-8-2-1-3-13-10(8)14-5-4-12-9(15)7-14/h1-3H,4-7,11H2,(H,12,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEDSBTCNTNAZAU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(=O)N1)C2=C(C=CC=N2)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[5-(Aminomethyl)pyridin-2-yl]piperazin-2-one](/img/structure/B1284662.png)

![3-[2-(Dimethylamino)ethoxy]aniline](/img/structure/B1284668.png)

![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-pyrrolidine-2-carboxylic acid](/img/structure/B1284733.png)